molecular formula C15H18N2O2 B13546939 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylicacid

1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylicacid

Cat. No.: B13546939
M. Wt: 258.32 g/mol
InChI Key: VDBYRBBTJXSNRS-UHFFFAOYSA-N
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Description

1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a benzyl group at the 1-position, a tert-butyl group at the 4-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazole ring.

Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles

Industrial Production Methods

Industrial production of 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques plays a crucial role in the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into different oxidation states.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-benzyl-4-tert-butyl-1H-pyrazole-5-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can influence its chemical properties and reactivity.

    1-benzyl-4-methyl-1H-pyrazole-3-carboxylic acid: The presence of a methyl group instead of a tert-butyl group can affect the compound’s steric and electronic properties.

    1-phenyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid: The substitution of a phenyl group for the benzyl group can alter the compound’s interactions with molecular targets.

These comparisons highlight the uniqueness of 1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid and its potential advantages in various applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-benzyl-4-tert-butylpyrazole-3-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)12-10-17(16-13(12)14(18)19)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,19)

InChI Key

VDBYRBBTJXSNRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN(N=C1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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